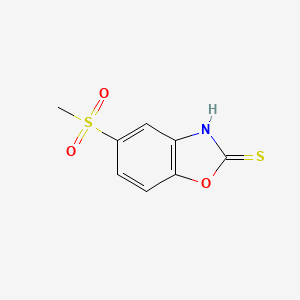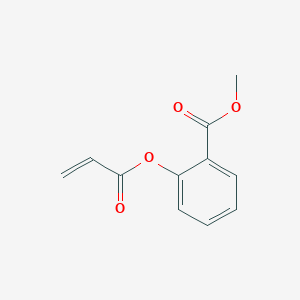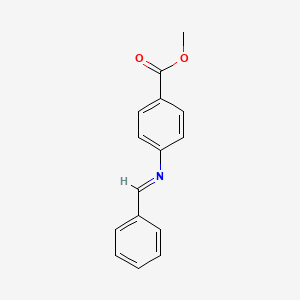
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains a benzoxazole ring substituted with a methylsulfonyl group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methylsulfonyl chloride to form the intermediate 2-(methylsulfonyl)phenol. This intermediate is then reacted with carbon disulfide and a base to form the desired benzoxazole ring with a thiol group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of thioether derivatives.
科学研究应用
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.
作用机制
The mechanism of action of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. For example, its thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
5-(Methylsulfonyl)-1,3-benzoxazole: Lacks the thiol group, which may reduce its reactivity in certain biological applications.
2-Mercaptobenzoxazole: Contains a thiol group but lacks the methylsulfonyl group, which may affect its solubility and stability.
5-(Methylthio)-1,3-benzoxazole: Contains a methylthio group instead of a methylsulfonyl group, which may alter its chemical reactivity.
Uniqueness
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a methylsulfonyl group and a thiol group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound for various scientific research applications .
属性
CAS 编号 |
93614-45-0 |
|---|---|
分子式 |
C8H7NO3S2 |
分子量 |
229.3 g/mol |
IUPAC 名称 |
5-methylsulfonyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H7NO3S2/c1-14(10,11)5-2-3-7-6(4-5)9-8(13)12-7/h2-4H,1H3,(H,9,13) |
InChI 键 |
YIUOCEAZIWPODI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)

![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)

